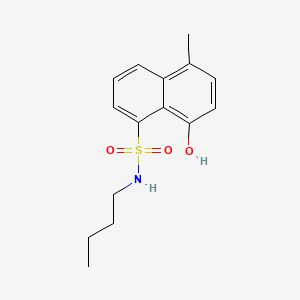
4-Fluoro-3-iodobenzoic acid, 3-(dibutylamino)propyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-iodobenzoic acid, 3-(dibutylamino)propyl ester, hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-iodobenzoic acid, 3-(dibutylamino)propyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of 4-Fluoro-3-iodobenzoic acid with 3-(dibutylamino)propanol in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-3-iodobenzoic acid, 3-(dibutylamino)propyl ester, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The presence of iodine and fluorine makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and potassium fluoride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction reactions can produce quinones and hydroquinones, respectively .
Aplicaciones Científicas De Investigación
4-Fluoro-3-iodobenzoic acid, 3-(dibutylamino)propyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and coupling reactions.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-iodobenzoic acid, 3-(dibutylamino)propyl ester, hydrochloride involves its interaction with specific molecular targets. The dibutylamino group can interact with biological receptors, while the fluorine and iodine atoms can participate in halogen bonding. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-3-iodobenzoic acid: Shares the same core structure but lacks the dibutylamino propyl ester group.
3-(Dibutylamino)propyl 4-fluorobenzoate: Similar ester structure but without the iodine atom.
Uniqueness
The presence of both fluorine and iodine, along with the dibutylamino propyl ester group, makes 4-Fluoro-3-iodobenzoic acid, 3-(dibutylamino)propyl ester, hydrochloride unique.
Propiedades
Número CAS |
455-80-1 |
|---|---|
Fórmula molecular |
C18H28ClFINO2 |
Peso molecular |
471.8 g/mol |
Nombre IUPAC |
3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate;hydrochloride |
InChI |
InChI=1S/C18H27FINO2.ClH/c1-3-5-10-21(11-6-4-2)12-7-13-23-18(22)15-8-9-16(19)17(20)14-15;/h8-9,14H,3-7,10-13H2,1-2H3;1H |
Clave InChI |
HQMLPMDFUQGCBW-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCCOC(=O)C1=CC(=C(C=C1)F)I.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



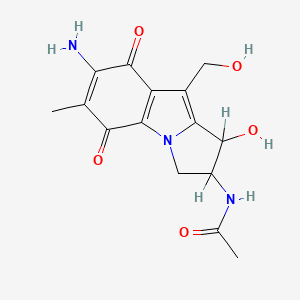
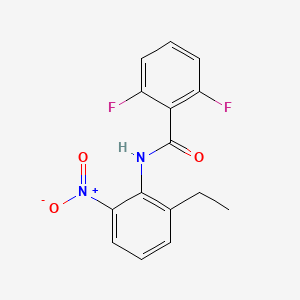

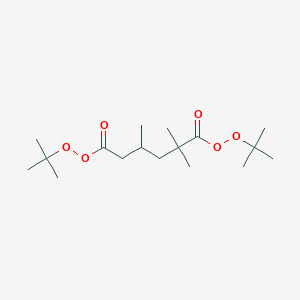
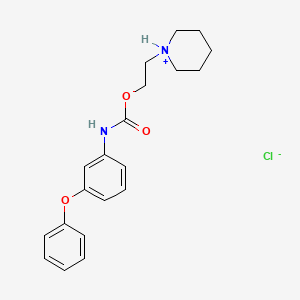
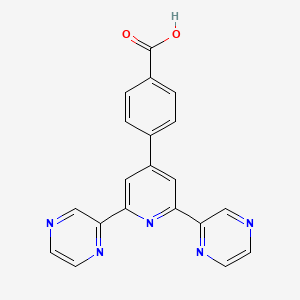
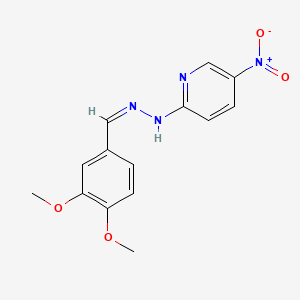
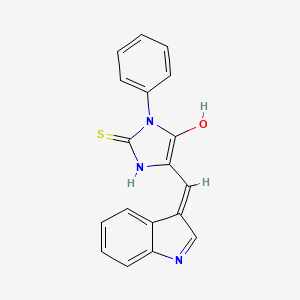
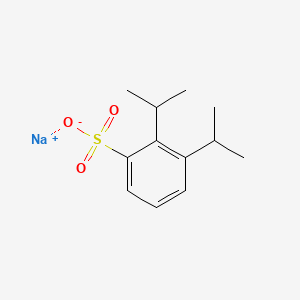
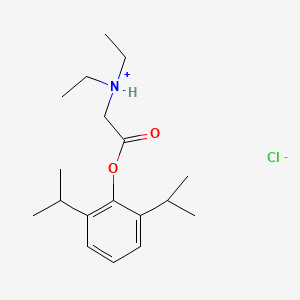
![3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid](/img/structure/B13730922.png)

